9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Overview
Description
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is a heterocyclic compound with the molecular formula C(_9)H(_6)N(_4)O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanophenylhydrazine with methyl nitrite in the presence of a base, leading to the formation of the oxadiazole ring fused with the cinnoline structure. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial in industrial settings to meet the required standards for pharmaceutical or material applications .
Chemical Reactions Analysis
Types of Reactions
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: Its stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
- 4-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
- 8,9-Dihydro-3-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline-7-oxide
Uniqueness
9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, stability, and efficacy in various applications. The presence of the methyl group at the 9-position can significantly alter its interaction with molecular targets, making it a distinct compound in its class .
Properties
IUPAC Name |
9-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNRXKLMMDXGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NC2=C1C3=NON=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371704 | |
Record name | 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272776-07-5 | |
Record name | 9-methyl[1,2,5]oxadiazolo[3,4-f]cinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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